![molecular formula C11H10N2O2 B2793318 Methyl 1-phenyl-1H-imidazole-4-carboxylate CAS No. 116343-89-6](/img/structure/B2793318.png)
Methyl 1-phenyl-1H-imidazole-4-carboxylate
Overview
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of Methyl 1-phenyl-1H-imidazole-4-carboxylate, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Inhibitor of Calmodulin-dependent Nitric-oxide Synthase
1-Phenylimidazole, a compound structurally similar to Methyl 1-phenyl-1H-imidazole-4-carboxylate, is reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This suggests potential applications in the regulation of nitric oxide synthesis.
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
Regiocontrolled Synthesis of Substituted Imidazoles
Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Investigation of Citrulline Formation
1-Phenylimidazole has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase . This could potentially be an area of application for Methyl 1-phenyl-1H-imidazole-4-carboxylate as well.
Future Directions
Mechanism of Action
Target of Action
Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-phenyl-1H-imidazole-4-carboxylate. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.
properties
IUPAC Name |
methyl 1-phenylimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZRIONUNNYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenyl-1H-imidazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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